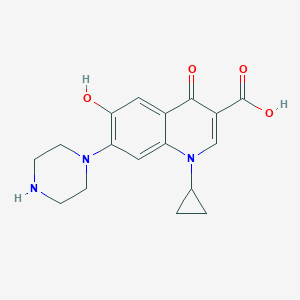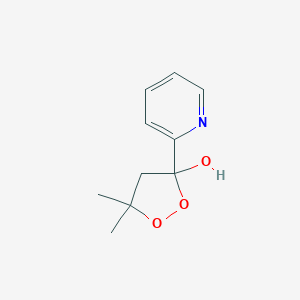
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, also known as DPO, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPO is a cyclic ether with a pyridine ring attached to it, and it has been found to exhibit unique properties that make it useful for a wide range of scientific applications.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Efectos Bioquímicos Y Fisiológicos
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its unique structure, which makes it useful for a wide range of applications. 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol, including the development of new drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to fully understand the mechanism of action of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol and its potential applications in materials science. Additionally, the development of new synthesis methods for 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol may lead to the discovery of new compounds with even greater potential for scientific research.
Métodos De Síntesis
The synthesis of 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol can be achieved through a number of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyridine in the presence of a strong acid catalyst. Another method involves the reaction of pyridine with 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been found to exhibit promising anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In organic chemistry, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been used as a building block for the synthesis of various compounds, including chiral ligands and catalysts. In materials science, 5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol has been studied for its potential applications in the development of new polymers and materials.
Propiedades
Número CAS |
138835-99-1 |
|---|---|
Nombre del producto |
5,5-Dimethyl-3-pyridin-2-yldioxolan-3-ol |
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-pyridin-2-yldioxolan-3-ol |
InChI |
InChI=1S/C10H13NO3/c1-9(2)7-10(12,14-13-9)8-5-3-4-6-11-8/h3-6,12H,7H2,1-2H3 |
Clave InChI |
YHMJCVMHQKHWMY-UHFFFAOYSA-N |
SMILES |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
SMILES canónico |
CC1(CC(OO1)(C2=CC=CC=N2)O)C |
Sinónimos |
1,2-Dioxolan-3-ol,5,5-dimethyl-3-(2-pyridinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3Z)-6-Methoxy-1-pentyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B135799.png)
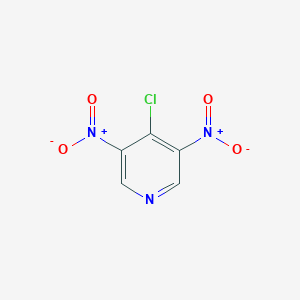
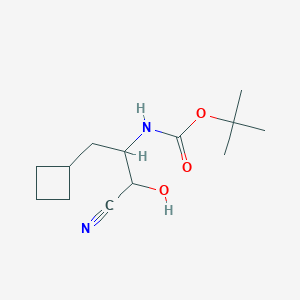
![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)
![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid](/img/structure/B135812.png)
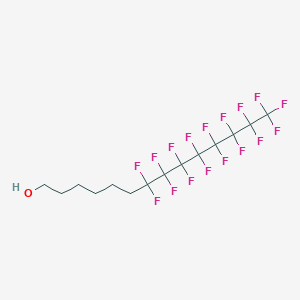
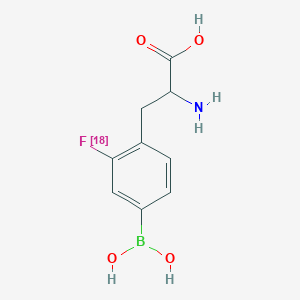
![1-Oxaspiro[4.5]decan-2-one, 4-(chloroacetyl)-(9CI)](/img/structure/B135817.png)
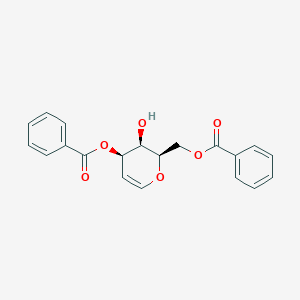
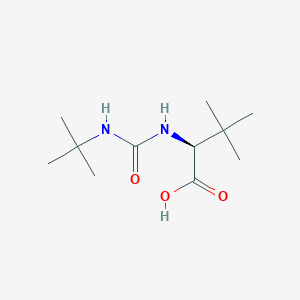
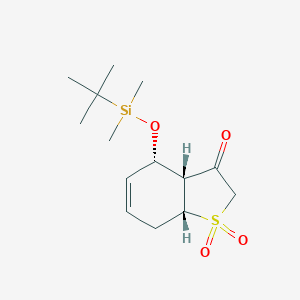
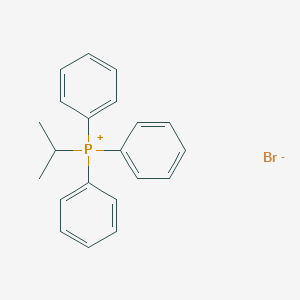
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B135838.png)
